molecular formula C8H5BrCl2O B105508 2-Bromo-1-(2,5-dichlorophenyl)ethanone CAS No. 4571-25-9

2-Bromo-1-(2,5-dichlorophenyl)ethanone

Cat. No.: B105508
CAS No.: 4571-25-9
M. Wt: 267.93 g/mol
InChI Key: JGILXRDUULAMPY-UHFFFAOYSA-N
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Description

The compound 2-Bromo-1-(2,5-dichlorophenyl)ethanone, also known as 2-Bromo-2',5'-dichloroacetophenone, is a halogenated acetophenone (B1666503) derivative that has garnered significant attention in the field of organic synthesis. Its molecular structure, featuring a bromine atom on the alpha-carbon adjacent to a carbonyl group and a dichlorinated phenyl ring, makes it a highly reactive and versatile building block for creating a wide array of organic molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(2,5-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5BrCl2O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGILXRDUULAMPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373626
Record name 2-bromo-1-(2,5-dichlorophenyl)ethanone
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Molecular Weight

267.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4571-25-9
Record name 2-Bromo-1-(2,5-dichlorophenyl)ethanone
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Record name 2-bromo-1-(2,5-dichlorophenyl)ethanone
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Record name 2-Bromo-1-(2,5-dichlorophenyl)ethanone
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Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methodologies are fundamental in determining the precise arrangement of atoms and functional groups within a molecule. For 2-Bromo-1-(2,5-dichlorophenyl)ethanone, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offers a comprehensive picture of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. In the structural analysis of this compound, both ¹H and ¹³C NMR are instrumental.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the dichlorinated phenyl ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, three aromatic protons are present, and their coupling patterns would provide information about their relative positions. Specifically, one would expect to see a doublet for the proton at C6, a doublet of doublets for the proton at C4, and a doublet for the proton at C3. The methylene (B1212753) (-CH₂Br) protons adjacent to the carbonyl group are expected to appear as a singlet in the aliphatic region, likely between δ 4.0 and 5.0 ppm, shifted downfield due to the deshielding effects of the adjacent carbonyl and bromine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. The carbonyl carbon is typically observed significantly downfield, in the range of δ 190-200 ppm. The carbons of the phenyl ring would produce a set of signals in the aromatic region (δ 120-140 ppm), with the carbons bearing the chlorine atoms showing characteristic shifts. The methylene carbon of the -CH₂Br group would appear in the aliphatic region, anticipated around δ 30-40 ppm.

Table 1: Predicted NMR Data for this compound

TechniqueSignalPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H NMRAromatic H~7.3-7.6mC₃-H, C₄-H, C₆-H
Methylene H~4.4s-CH₂Br
¹³C NMRCarbonyl C~191sC=O
Aromatic C~128-135mAromatic carbons
Methylene C~31s-CH₂Br

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the range of 1680-1700 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations would be observed in the fingerprint region, generally below 800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
C=O (ketone)Stretching1680 - 1700
Aromatic C-HStretching3000 - 3100
Aromatic C=CStretching1450 - 1600
C-ClStretching600 - 800
C-BrStretching500 - 600

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns. The molecular weight of this compound is 267.93 g/mol . biosynth.com In a mass spectrum, the molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a molecule containing one bromine and two chlorine atoms.

The fragmentation of this compound under mass spectrometric conditions would likely involve the cleavage of the C-C bond alpha to the carbonyl group, leading to the formation of the 2,5-dichlorobenzoyl cation and the bromomethyl radical. Another possible fragmentation pathway is the loss of a bromine radical to form a phenacyl cation.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide valuable data on molecular structure, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, confirming the connectivity established by spectroscopy. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as halogen bonding or stacking of the aromatic rings. Although no specific crystallographic data for this compound is publicly available, analysis of similar structures suggests that the molecule would likely adopt a largely planar conformation in the solid state.

Computational Chemistry Approaches to Molecular Conformation and Electronic Structure

In the absence of experimental crystallographic data, computational chemistry provides a powerful alternative for investigating the molecular structure and properties of this compound.

Theoretical Calculations of Molecular Geometry

Theoretical calculations, such as those based on density functional theory (DFT), can be employed to predict the lowest energy conformation (the most stable geometry) of the molecule. These calculations can provide optimized bond lengths and angles that can be compared with experimental data for related compounds. For this compound, computational models would likely predict a conformation where the carbonyl group and the phenyl ring are nearly coplanar to maximize conjugation. The orientation of the bromomethyl group relative to the phenyl ring would also be a key parameter determined by these calculations. Such theoretical studies can also provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the molecular orbitals.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic data for this compound is primarily achieved through computational chemistry methods, most notably Density Functional Theory (DFT). numberanalytics.comnih.gov These methods allow for the calculation of nuclear magnetic shielding tensors, vibrational frequencies, and the likely fragmentation patterns in mass spectrometry, which can then be correlated to experimental spectra.

The prediction of ¹H and ¹³C NMR spectra involves calculating the magnetic shielding of each nucleus. numberanalytics.com Computational models, such as the Gauge-Including Atomic Orbital (GIAO) method, are frequently employed for this purpose. uncw.edu The chemical shifts are then determined by comparing the calculated shielding of the target molecule's nuclei to that of a reference standard, typically tetramethylsilane (B1202638) (TMS). rsc.org

For this compound, the predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the bromoacetyl group. The substitution pattern on the phenyl ring—two chlorine atoms at positions 2 and 5—will significantly influence the chemical shifts of the remaining aromatic protons. These protons are expected to appear as a complex multiplet or as distinct doublets and a doublet of doublets, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atoms and the bromoacetyl group. The methylene protons adjacent to the bromine atom are anticipated to appear as a singlet further downfield due to the deshielding effects of both the bromine and the carbonyl group.

The predicted ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon is expected to have the most downfield chemical shift. libretexts.org The carbons of the aromatic ring will have their chemical shifts influenced by the positions of the chlorine substituents. Carbons directly bonded to chlorine will experience a significant downfield shift, while other ring carbons will also be affected to varying degrees. The methylene carbon of the bromoacetyl group will also have a characteristic chemical shift.

Predicted ¹H NMR Chemical Shifts (ppm)

Proton Predicted Chemical Shift (ppm)
Aromatic H 7.40 - 7.80
Methylene CH₂ 4.50 - 4.80

Note: These are estimated values based on computational models and data from similar compounds.

Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon Predicted Chemical Shift (ppm)
Carbonyl C=O 188 - 192
Aromatic C-Cl 132 - 136
Aromatic C-H 128 - 134
Aromatic C (quaternary) 135 - 139
Methylene CH₂ 30 - 35

Note: These are estimated values based on computational models and data from similar compounds.

The prediction of the IR spectrum of this compound is also commonly performed using DFT calculations. dtic.mil These calculations can determine the vibrational frequencies of the molecule's bonds. nih.gov The most prominent feature in the predicted IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is expected in the range of 1680-1700 cm⁻¹. libretexts.org The exact position of this band is influenced by the electronic effects of the dichlorophenyl group. The spectrum is also predicted to show characteristic absorptions for C-H stretching of the aromatic ring and the methylene group, as well as C-C stretching within the aromatic ring. The C-Br and C-Cl stretching vibrations are expected at lower frequencies.

Predicted IR Absorption Frequencies (cm⁻¹)

Functional Group Predicted Wavenumber (cm⁻¹)
C=O Stretch 1680 - 1700
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2900 - 3000
Aromatic C=C Stretch 1450 - 1600
C-Cl Stretch 600 - 800
C-Br Stretch 500 - 600

Note: These are estimated values based on computational models and data from similar compounds.

Predicting the mass spectrum of this compound involves understanding its likely fragmentation patterns upon ionization. libretexts.org The molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns for the molecular ion and fragment ions would be predicted.

The most common fragmentation pathway for acetophenones involves the cleavage of the bond between the carbonyl group and the adjacent methylene group (alpha-cleavage). msu.edu This would lead to the formation of a stable acylium ion, [C₈H₅Cl₂O]⁺. Another likely fragmentation would be the loss of the bromine atom. Further fragmentation of the aromatic ring and other parts of the molecule would also be predicted.

Predicted Key Mass Spectrometry Fragments (m/z)

Fragment Ion Predicted m/z
[M]⁺ (Molecular Ion) 266, 268, 270
[M-Br]⁺ 187, 189
[C₇H₅Cl₂O]⁺ 187, 189
[C₆H₃Cl₂]⁺ 145, 147

Note: The presence of multiple peaks for each fragment is due to the isotopic distribution of bromine and chlorine.

Applications of 2 Bromo 1 2,5 Dichlorophenyl Ethanone in Medicinal Chemistry and Pharmaceutical Sciences

The chemical compound 2-Bromo-1-(2,5-dichlorophenyl)ethanone is a significant molecule in the realm of pharmaceutical research and development. Its unique structure, featuring a reactive bromoacetyl group and a dichlorinated phenyl ring, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. This article explores its role in drug discovery, its utility in synthesizing specific classes of medicinal agents, its biological activities, and its importance in structure-activity relationship studies.

Applications in Agrochemical and Specialty Chemical Industries

Function as an Intermediate in Agrochemical Synthesis

2-Bromo-1-(2,5-dichlorophenyl)ethanone is a key precursor in the development of compounds used for crop protection. Its utility stems from its ability to introduce the 2,5-dichlorophenyl moiety into larger, more complex molecules that exhibit fungicidal or other pesticidal properties.

While the closely related isomer, 2-Bromo-1-(2,4-dichlorophenyl)ethanone, is widely documented as a key intermediate in the synthesis of several established azole fungicides like Propiconazole, Imazalil, Azaconazole, and Etaconazole, the direct application of this compound for these specific commercial fungicides is less commonly cited in publicly available literature. However, the fundamental chemical reactions involved in the synthesis of azole fungicides often rely on the reaction of a substituted phenacyl bromide with a triazole or imidazole ring. Therefore, this compound is a recognized reactant for creating novel azole derivatives with potential fungicidal activity. The 2,5-dichloro substitution pattern is explored in the research and development of new active ingredients.

The 2,5-dichlorophenyl group is a constituent of various modern agrochemicals, and this compound serves as a crucial starting material for their synthesis. Research into new crop protection agents has utilized this compound to create innovative molecules with fungicidal and herbicidal properties.

Patents filed in the field of agrochemicals describe the use of the 2,5-dichlorophenyl structure in new classes of fungicidal compounds. For instance, this moiety has been incorporated into novel heterocyclic compounds and fungicidal mixtures, indicating its importance in the discovery of next-generation crop protection solutions epo.orggoogle.com. One patent discloses fungicidal mixtures containing a piperidine derivative, specifically 1-[2-(2,5-dichlorophenyl)acetyl]piperidine-4-carbonitrile, highlighting a direct application of the 2,5-dichlorophenyl structure in developing new fungicides google.com.

Furthermore, research has shown that derivatives of 2',5'-dichloroacetophenone, a closely related precursor, exhibit significant inhibitory effects against a range of pathogenic microbes, underscoring the potential for developing new antibacterial agents for crop protection epo.org. The development of selective herbicides is another area where this chemical intermediate is pivotal. For example, 4-Amino-3-chloro-6-(2,5-dichlorophenyl)pyridine-2-carboxylic acid has been synthesized and identified as a compound with herbicidal activity justia.com.

Table 1: Examples of Agrochemical-Related Compounds Derived from 2,5-Dichlorophenyl Precursors This table is generated based on data from the text.

Compound Class Specific Example Application Area
Piperidine Derivatives 1-[2-(2,5-dichlorophenyl)acetyl]piperidine-4-carbonitrile Fungicidal Mixtures
Pyridine Carboxylic Acids 4-Amino-3-chloro-6-(2,5-dichlorophenyl)pyridine-2-carboxylic acid Herbicides
General Heterocyclic Compounds Various patented structures with a 2,5-dichlorophenyl substituent Fungicides

Utilization in the Production of Specialty Chemicals with Tailored Properties

Beyond its role in the agrochemical industry, this compound and its precursor, 2',5'-dichloroacetophenone, are utilized in the synthesis of specialty chemicals. These intermediates are valuable in creating organic compounds with specific physical or biological properties for various industrial applications.

One notable application is in the synthesis of 2,5-dichlorophenol. The process involves the Friedel-Crafts acylation of p-dichlorobenzene to produce 2,5-dichloroacetophenone, which then undergoes a Baeyer-Villiger oxidation and subsequent hydrolysis to yield 2,5-dichlorophenol google.com. 2,5-dichlorophenol is an important intermediate in the production of pesticides and dyes.

The electrophilic nature of the carbonyl carbon in 2',5'-dichloroacetophenone makes it a useful reagent for creating various derivatives. It has been used in the development of compounds with potential analgesic, anti-inflammatory, and anticancer properties epo.org. This demonstrates its versatility as a building block for a range of specialty chemicals beyond the agricultural sector.

Assessment of Enhanced Stability and Efficacy in Dichloro Analogs for Agrochemical Applications

The position of chlorine atoms on the phenyl ring of an agrochemical can significantly influence its stability, efficacy, and selectivity. The 2,5-dichloro substitution pattern provides a distinct electronic and steric profile compared to other isomers, such as the 2,4- or 3,5-dichloro analogs. This can affect how the molecule binds to its target site in a pest or pathogen, as well as its metabolic fate in the crop and the environment.

While comprehensive, direct comparative studies on the stability and efficacy of a range of fungicides derived specifically from this compound versus its other isomers are not widely available in the public domain, the principles of medicinal and agrochemical chemistry suggest that such structural modifications are critical for optimizing performance. For example, the halogen substitution pattern is known to influence the lipophilicity of a molecule, which in turn affects its uptake and transport within the plant ct.gov.

Mechanistic Insights and Theoretical Considerations

Elucidation of Mechanism of Action in Biological Systems (e.g., Enzyme and Receptor Interactions)

The biological activity of 2-Bromo-1-(2,5-dichlorophenyl)ethanone is primarily attributed to its function as an electrophile, enabling it to form covalent bonds with nucleophilic residues in biological macromolecules. This mechanism is characteristic of α-haloketones, which are known for their reactivity towards nucleophiles.

Enzyme and Receptor Interactions:

The core of its mechanism of action lies in the covalent modification of proteins, particularly enzymes and receptors. rsc.org Nucleophilic amino acid residues, such as cysteine (thiol group), histidine (imidazole ring), and lysine (B10760008) (amino group), present in the active or allosteric sites of enzymes can attack the electrophilic α-carbon (the carbon atom adjacent to the carbonyl group), displacing the bromide ion. This process, known as alkylation, results in a permanent covalent bond between the compound and the protein. khanacademy.org

This irreversible binding can lead to several outcomes:

Enzyme Inhibition: If the modification occurs at the active site, it can block substrate access or interfere with the catalytic machinery, leading to irreversible enzyme inhibition. Such inhibitors are sometimes referred to as suicide inhibitors because the enzyme's own catalytic activity can facilitate the binding. khanacademy.org

Modulation of Protein Function: Alkylation at sites other than the active site can induce conformational changes that modulate the protein's activity, either by inhibiting or, in some cases, activating it. rsc.org This can affect signaling pathways and other cellular processes.

The high reactivity of the C-Br bond, enhanced by the adjacent carbonyl group, makes this compound an effective tool for probing the structure and function of enzymes and for the development of specific enzyme inhibitors. nih.gov

Detailed Analysis of Organic Reaction Mechanisms

This compound, as a classic α-haloketone, participates in a variety of organic reactions. Its reactivity is centered around the electrophilic nature of the α-carbon and the carbonyl carbon.

Synthesis via Electrophilic α-Bromination:

The most common synthesis route for this compound is the α-bromination of its precursor, 1-(2,5-dichlorophenyl)ethanone. This reaction typically proceeds via an acid-catalyzed mechanism.

Enol Formation: The ketone is treated with an acid catalyst, which protonates the carbonyl oxygen, making the α-hydrogens more acidic. A weak base (like the solvent) removes an α-proton, leading to the formation of an enol intermediate.

Electrophilic Attack: The electron-rich double bond of the enol attacks a bromine molecule (e.g., Br₂), which acts as an electrophile. This results in the addition of a bromine atom to the α-carbon.

Deprotonation: The protonated carbonyl oxygen is deprotonated to regenerate the carbonyl group, yielding the final α-bromo ketone product. prepchem.com

The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the rate-limiting step is the formation of the enol. libretexts.org

Nucleophilic Substitution Reactions:

The compound is highly susceptible to nucleophilic substitution at the α-carbon, primarily through an S(_N)2 mechanism. jove.comjove.com The presence of the carbonyl group significantly enhances the reactivity of the C-Br bond towards nucleophilic attack compared to a standard alkyl halide. nih.govlibretexts.org

Mechanism: A nucleophile directly attacks the α-carbon, leading to a transition state where the nucleophile is forming a new bond and the bromide ion is simultaneously breaking its bond. This backside attack results in an inversion of stereochemistry if the α-carbon is chiral.

Reactive Sites: While the α-carbon is the primary site for S(_N)2 reactions, nucleophiles can also attack the electrophilic carbonyl carbon. nih.gov The choice of nucleophile is crucial; less basic nucleophiles favor S(_N)2 substitution, whereas strongly basic nucleophiles can lead to deprotonation at the α-carbon and subsequent side reactions like enolate formation. jove.comjove.com

Other Key Reactions:

The table below summarizes the main types of organic reactions that this compound undergoes.

Reaction TypeReagentsProduct TypeMechanism
Nucleophilic Substitution Amines, Thiols, AlkoxidesSubstituted KetonesS(_N)2
Reduction Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄)Bromo-alcoholNucleophilic addition to carbonyl
Oxidation Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃)Carboxylic acids / other oxidized derivativesOxidation of the ethanone (B97240) moiety

This table is based on data from reference .

Influence of Halogen Substituents and Carbonyl Group on Reactivity and Selectivity

The chemical behavior of this compound is profoundly dictated by the interplay of its functional groups: the carbonyl group, the α-bromine, and the dichlorophenyl ring.

Influence of the Carbonyl Group:

The carbonyl group (C=O) is the dominant activating feature of the molecule.

Inductive Effect: The electronegative oxygen atom withdraws electron density from the adjacent α-carbon through the sigma bond (inductive effect). This increases the partial positive charge on the α-carbon, making it more electrophilic and highly susceptible to nucleophilic attack. nih.gov

Activation of C-Br Bond: This electron withdrawal polarizes the C-Br bond, weakening it and making the bromine a better leaving group in S(_N)2 reactions. nih.gov

Stabilization of Transition State: The carbonyl group's π-system can overlap with the orbitals of the incoming nucleophile and the leaving group in the S(_N)2 transition state, lowering the activation energy and accelerating the reaction rate compared to alkyl halides.

Influence of the α-Bromo Substituent:

The bromine atom at the α-position is not merely a leaving group; it also influences the reactivity of the carbonyl center.

Enhanced Carbonyl Electrophilicity: As an electronegative halogen, bromine exerts an electron-withdrawing inductive effect, which further increases the partial positive charge on the carbonyl carbon. This makes the carbonyl group more reactive towards nucleophilic addition compared to non-halogenated ketones.

Influence of the 2,5-Dichlorophenyl Substituents:

The chlorine atoms on the phenyl ring also modulate the molecule's reactivity through electronic and steric effects.

Electronic Effects: Chlorine atoms are electron-withdrawing via induction but can donate electrons through resonance due to their lone pairs. stpeters.co.inlibretexts.org In the case of halogens, the inductive effect typically outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution. libretexts.org This electron withdrawal from the ring can slightly increase the electrophilicity of the carbonyl carbon.

Steric Effects: The presence of a chlorine atom at the ortho position (position 2) can introduce steric hindrance. This may influence the approach of nucleophiles to the carbonyl carbon and could affect the conformational preferences of the molecule, potentially altering reaction rates.

The combined electronic effects of the carbonyl group and the halogen substituents render the α-carbon of this compound a potent electrophilic site, driving its reactivity in both biological and synthetic chemical contexts.

Environmental Fate, Ecotoxicology, and Safety in Research

Degradation Pathways and Formation of Transformation Products

Environmental Persistence and Bioaccumulation Potential

Detailed studies on the environmental persistence and bioaccumulation potential of 2-Bromo-1-(2,5-dichlorophenyl)ethanone are not currently available. The persistence of a chemical compound in the environment is influenced by various factors, including its susceptibility to degradation processes and its physical-chemical properties. Similarly, its potential to bioaccumulate in organisms is typically predicted based on its octanol-water partition coefficient (LogKow) and experimental data, which are not available for this specific compound. While some brominated compounds are known for their persistence and bioaccumulative properties, it is not possible to definitively characterize this compound in this regard without specific research. researchgate.netnih.gov

Ecotoxicological Impact Assessment of the Compound and its Metabolites

There is a significant gap in the scientific literature regarding the ecotoxicological impact of this compound and its potential metabolites on various environmental compartments, including aquatic and terrestrial ecosystems. While research exists on the ecotoxicity of other halogenated compounds, such as certain brominated flame retardants and chlorophenols, this information cannot be directly extrapolated to assess the specific risks posed by this compound. nih.govnih.govepa.govnih.gov

Considerations for Safe Handling and Research Laboratory Protocols

The safe handling of this compound in a research laboratory setting is crucial due to its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing severe skin burns and eye damage, and it may cause respiratory irritation. nih.gov Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): When handling this compound, researchers should wear appropriate personal protective equipment to minimize exposure. This includes:

Eye and Face Protection: Tightly fitting safety goggles or a face shield are necessary to protect against splashes and dust. echemi.comfishersci.com

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and impervious clothing are required to prevent skin contact. echemi.comfishersci.com

Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH/MSHA-approved respirator should be used. echemi.comfishersci.com

Handling and Storage: The compound should be handled in a well-ventilated area, preferably within a chemical fume hood. chemsrc.com All containers should be kept tightly closed when not in use and stored in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, bases, and reducing agents. fishersci.com

Spill and Emergency Procedures: In the event of a spill, the area should be evacuated, and all ignition sources removed. echemi.com For small spills, absorbent materials can be used to contain the substance, which should then be collected in a suitable, closed container for disposal. echemi.comchemsrc.com For larger spills, emergency services should be contacted. ouhsc.edu In case of personal contact, immediate first aid is necessary:

Eyes: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. fishersci.com

Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water. fishersci.com

Inhalation: Move the individual to fresh air. chemsrc.com

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. fishersci.com In all cases of exposure, immediate medical attention is required. fishersci.com

Disposal: Waste containing this compound must be treated as hazardous waste. purdue.edu It should be collected in clearly labeled, sealed containers and disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations. purdue.edu

ParameterGuideline
Eye Protection Tightly fitting safety goggles or face shield
Skin Protection Chemical-resistant gloves, lab coat, impervious clothing
Respiratory Protection NIOSH/MSHA-approved respirator for dust/vapors
Handling Area Well-ventilated area, preferably a chemical fume hood
Storage Dry, cool, well-ventilated area away from incompatibles
Spill Cleanup Absorbent material for small spills; evacuate for large spills
Disposal As hazardous waste via a licensed disposal company

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 2-bromo-1-(2,5-dichlorophenyl)ethanone?

  • Methodology : Use a combination of analytical techniques:

  • CAS Registry : Cross-reference CAS numbers (e.g., 4571-25-9 or 2631-72-3, though discrepancies exist ).
  • Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns (electron-withdrawing Br and Cl groups) and FT-IR for ketone functional groups.
  • Mass Spectrometry : Confirm molecular weight (267.93 g/mol) via high-resolution MS .
  • Chromatography : HPLC or GC-MS to assess purity, especially given its hygroscopic nature .

Q. What safety protocols are critical when handling this compound?

  • Key Protocols :

  • Storage : Maintain at 2–8°C under inert gas (N₂) to prevent degradation .
  • PPE : Use NIOSH/MSHA-certified respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles .
  • Ventilation : Ensure mechanical exhaust and access to emergency showers/eyewash stations .
  • Toxicity Note : Limited toxicological data—assume acute toxicity and avoid inhalation/contact .

Q. How does the electron-withdrawing substituent pattern influence its reactivity?

  • Reactivity Insights :

  • The 2,5-dichlorophenyl group directs electrophilic substitution to the para position relative to the ketone.
  • Bromine at the α-position enhances susceptibility to nucleophilic displacement (e.g., SN2 reactions) .
  • Comparative studies with analogs (e.g., 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone) suggest halogen positioning alters reaction kinetics .

Advanced Research Questions

Q. What synthetic routes are optimal for preparing derivatives of this compound?

  • Strategies :

  • Nucleophilic Substitution : Replace Br with amines/thiols under basic conditions (e.g., K₂CO₃/DMF) .
  • Cross-Coupling : Utilize Suzuki-Miyaura reactions with aryl boronic acids, leveraging Pd catalysts .
  • Microwave-Assisted Synthesis : Accelerate reactions (e.g., Mannich base formation) with controlled power (175–200 W) .
    • Case Study : Used in thiazole synthesis via reaction with thioureas, yielding bioactive heterocycles .

Q. How can researchers address contradictory CAS registry entries for this compound?

  • Resolution Steps :

  • Cross-validate using IUPAC names (e.g., "this compound") and PubChem CID.
  • Analyze batch-specific impurities via LC-MS to rule out structural variants .
  • Consult regulatory databases (e.g., ECHA, DSSTox) for harmonized identifiers .

Q. What methodologies assess its stability under varying experimental conditions?

  • Experimental Design :

  • Thermal Stability : TGA/DSC to determine decomposition thresholds (melting point: ~128°C inferred from analogs ).
  • Hydrolytic Stability : Monitor degradation in aqueous buffers (pH 1–14) via UV-Vis or NMR.
  • Oxidative Stability : Expose to H₂O₂ or O₃, tracking byproducts with GC-MS .

Q. How can its role as a synthetic intermediate be optimized in drug discovery?

  • Applications :

  • Anticancer Agents : Serve as a precursor for α-bromoketones, which inhibit kinases .
  • Antimicrobials : Functionalize via Schiff base reactions to enhance bioactivity .
  • Case Study : Used to synthesize ciprofloxacin derivatives via Mannich reactions .

Data Contradictions and Mitigation

  • CAS Number Variability : Entries like 4571-25-9 vs. 2631-72-3 may reflect batch-specific impurities or registry errors. Validate via orthogonal characterization.
  • Toxicity Data Gaps : No comprehensive safety assessments exist . Mitigate by adopting ALARA principles and conducting in vitro assays (e.g., Ames test).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2-Bromo-1-(2,5-dichlorophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(2,5-dichlorophenyl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.